An In-depth Technical Guide to 2-Ethyl-6-methylaniline (CAS: 24549-06-2)
An In-depth Technical Guide to 2-Ethyl-6-methylaniline (CAS: 24549-06-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Ethyl-6-methylaniline (CAS: 24549-06-2), a key intermediate in the chemical and pharmaceutical industries. This document collates essential physicochemical, toxicological, and spectroscopic data, presented in easily digestible formats. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and visualizes key chemical processes through logical diagrams to support research and development activities.
Core Properties
2-Ethyl-6-methylaniline, also known as 6-Ethyl-o-toluidine, is a substituted aniline that serves as a crucial building block in the synthesis of various organic compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethyl-6-methylaniline is presented in Table 1. This compound is a clear, pungent liquid at room temperature and is insoluble in water.[2][3]
Table 1: Physicochemical Properties of 2-Ethyl-6-methylaniline
| Property | Value | Source(s) |
| CAS Number | 24549-06-2 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [2][4] |
| Appearance | Clear liquid with a pungent odor | [2][3] |
| Melting Point | -33 °C | [1][2] |
| Boiling Point | 231 °C | [2][4] |
| Density | 0.969 g/cm³ (at 20 °C) | [2] |
| Vapor Pressure | 0.06 mmHg (at 20 °C) | [2][4] |
| Refractive Index | 1.5525 (at 20 °C) | [2] |
| Solubility in Water | Insoluble | [2][3] |
| pKb | 4.22 | [2] |
| LogP | 2.62 | [2] |
| Flash Point | 105 °C (221 °F) | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Ethyl-6-methylaniline. Key spectral features are summarized below.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 135), along with characteristic fragmentation patterns.[3]
Safety and Toxicology
2-Ethyl-6-methylaniline is classified as harmful and requires careful handling.[4][5] A summary of its toxicological data is provided in Table 2.
Table 2: Toxicological Data for 2-Ethyl-6-methylaniline
| Parameter | Value | Species | Source(s) |
| LD50 Oral | 885 mg/kg | Rat | [5] |
| LD50 Dermal | 1290 mg/kg | Rabbit | [5] |
| LC50 Inhalation | 2200 mg/m³ (4 h) | Rat | [5] |
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Measures and First Aid:
-
Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety goggles, respirator), and wash thoroughly after handling.[2][5] Avoid contact with heat, sparks, and open flames.[2]
-
Inhalation: May cause respiratory tract irritation, anoxia due to methemoglobinemia, and central nervous system depression.[2] Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and seek medical attention.[2]
-
Skin Contact: May cause irritation, dermatitis, and cyanosis.[2] Remove contaminated clothing and wash the skin with soap and water.[3]
-
Eye Contact: May cause eye irritation, conjunctivitis, and corneal damage.[2] Flush eyes with plenty of water for at least 15 minutes and get medical help.[3]
-
Ingestion: May cause gastrointestinal irritation. Do NOT induce vomiting. If the person is conscious, rinse their mouth and give them 2-4 cupfuls of milk or water.[2] Seek immediate medical aid.[2]
Applications in Synthesis
2-Ethyl-6-methylaniline is a vital intermediate, primarily in the agrochemical industry for the production of herbicides.[1] It is a key precursor for the synthesis of several widely used chloroacetanilide herbicides, including:
Its structure, with the ortho-substituted ethyl and methyl groups, is crucial for the efficacy of these herbicides.[1] The compound also finds applications in the synthesis of dyes and pharmaceuticals.[1]
Experimental Protocols
Synthesis of 2-Ethyl-6-methylaniline
The industrial synthesis of 2-Ethyl-6-methylaniline is typically achieved through the ortho-alkylation of o-toluidine with ethene at high temperature and pressure, using a triethylaluminum catalyst.[6]
Reaction: o-Toluidine + Ethene → 2-Ethyl-6-methylaniline
A conceptual workflow for this synthesis is depicted below.
A proposed mechanism for the aluminum-catalyzed ortho-alkylation is illustrated in the following diagram.
Analytical Methods
Accurate analysis of 2-Ethyl-6-methylaniline is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
4.2.1. High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of 2-Ethyl-6-methylaniline.[7]
Table 3: General HPLC Parameters for 2-Ethyl-6-methylaniline Analysis
| Parameter | Condition |
| Column | C18 or Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (for MS compatibility, replace with formic acid) |
| Detector | UV-Vis or Mass Spectrometer |
| Particle Size | 3 µm for UPLC applications |
Sample Preparation: A standard sample preparation workflow for HPLC analysis is outlined below.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a robust method for the separation and identification of 2-Ethyl-6-methylaniline.
Table 4: General GC-MS Parameters for Aniline Compound Analysis
| Parameter | Condition |
| Column | DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 200 °C |
| Split Ratio | 20:1 |
| Temperature Program | Initial 60 °C for 40 min, ramp at 40 °C/min to 200 °C, hold for 3 min |
| Carrier Gas | Helium |
| Flow Rate | 0.9 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 200 °C |
Conclusion
This technical guide has consolidated critical information on 2-Ethyl-6-methylaniline, encompassing its fundamental properties, safety considerations, synthetic applications, and analytical methodologies. The provided data tables and experimental outlines serve as a valuable resource for professionals in research and development, facilitating a deeper understanding and safer handling of this important chemical intermediate. The visualized workflows and reaction mechanisms offer a clear conceptual framework for the synthesis and analysis of 2-Ethyl-6-methylaniline.
References
- 1. 2-Ethyl-6-methylaniline | SIELC Technologies [sielc.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]
- 4. CN110862303A - Preparation method of s-metolachlor - Google Patents [patents.google.com]
- 5. SYNTHESIS OF CHIRAL PESTICIDES [ebrary.net]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
